1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene
Description
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene (C12H16) is a methyl-substituted derivative of cyclooctatetraene (COT), a non-aromatic, conjugated cyclic polyene with alternating single and double bonds . The parent compound, COT (C8H8), is a pale yellow liquid at room temperature with a boiling point of 140.5°C and a density of 0.904 g/cm³ . Methyl substitution at all four equivalent positions introduces steric and electronic modifications, altering reactivity and stability.
Structure
3D Structure
Properties
Molecular Formula |
C12H16 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
(1Z,3Z,5Z,7Z)-1,3,5,7-tetramethylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C12H16/c1-9-5-10(2)7-12(4)8-11(3)6-9/h5-8H,1-4H3/b9-5-,9-6?,10-5?,10-7-,11-6-,11-8?,12-7?,12-8- |
InChI Key |
XKORXPJTRSPQHR-JGXACBOJSA-N |
Isomeric SMILES |
C/C/1=C/C(=C\C(=C/C(=C1)/C)\C)/C |
Canonical SMILES |
CC1=CC(=CC(=CC(=C1)C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Steps
-
Precursor Synthesis :
The synthesis begins with 2-methyl-1,3-butadiyne, which undergoes dimerization in the presence of a nickel(0) catalyst (e.g., Ni(cod)₂) to form a cyclic intermediate. Isotopic labeling studies confirm that the methyl groups are retained at the 1,3,5,7 positions during cyclization. -
Cyclization Conditions :
The reaction proceeds under inert atmosphere (argon) at 80–100°C, with tetrahydrofuran (THF) as the solvent. The nickel catalyst facilitates the [2+2+2+2] cycloaddition of two diyne units, forming the eight-membered ring. -
Isolation and Purification :
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate eluent) to yield 1,3,5,7-tetramethyl-COT as a pale yellow liquid. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinct signals for the methyl groups (δ 1.8–2.1 ppm) and olefinic protons (δ 5.2–5.6 ppm).
Key Data
| Parameter | Value |
|---|---|
| Yield | 42–48% |
| Catalytic System | Ni(cod)₂ / PPh₃ |
| Reaction Temperature | 80–100°C |
| Spectral Data (¹H NMR) | δ 1.8 (s, 12H), δ 5.4 (m, 4H) |
Alternative Methods and Modifications
Photochemical Ring Expansion
A less conventional approach involves the photolysis of methyl-substituted bicyclic compounds. For example, UV irradiation of 1,3,5-trimethylbicyclo[4.2.0]octa-2,4-diene induces ring expansion to form the tetramethyl-COT derivative. This method, while innovative, suffers from low yields (<20%) and competing side reactions, limiting its practicality.
Gas-Phase Synthesis via Radical Intermediates
Recent studies have explored the gas-phase formation of COT derivatives via methylidyne radical (CH) reactions with methyl-substituted cycloheptatriene. While this method successfully generates unsubstituted COT under single-collision conditions, extending it to tetramethyl-COT would require substituted precursors (e.g., 1,3,5-trimethylcycloheptatriene), which remain synthetically challenging.
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups are replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemical Research Applications
Coordination Chemistry
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions is crucial for synthesizing organometallic compounds. These complexes can be utilized in catalysis and materials science.
Synthesis of Organic Molecules
This compound acts as a precursor for synthesizing other complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction to yield different derivatives that are valuable in organic synthesis.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Reagents/Conditions | Products/Outcome |
|---|---|---|
| Oxidation | Potassium permanganate | Diketones or carboxylic acids |
| Reduction | Lithium aluminum hydride | Partially or fully hydrogenated derivatives |
| Electrophilic Substitution | Halogens or sulfonyl chlorides | Substituted derivatives |
Biological Applications
Interaction with Biological Macromolecules
Research has indicated potential interactions of this compound with biological macromolecules. These interactions may influence cellular processes and signal transduction pathways. Studies are ongoing to explore its effects on enzymes and receptors.
Therapeutic Properties
The compound is under investigation for its potential therapeutic properties. Its unique structure allows it to serve as a scaffold for drug development. Preliminary studies suggest that it may have applications in designing new pharmaceuticals targeting specific diseases.
Industrial Applications
Advanced Materials Development
In the field of materials science, this compound is being explored for its use in developing organic semiconductors and polymers. Its electronic properties make it suitable for applications in electronic devices and photovoltaic cells.
Catalytic Processes
The compound's ability to participate in electron transfer reactions makes it valuable in catalytic processes. It can facilitate various redox reactions that are essential in industrial chemistry.
Case Study 1: Coordination Complexes
A study on the synthesis of uranium complexes using this compound demonstrated its effectiveness as a ligand. The resulting complexes exhibited unique catalytic properties that could be harnessed for nuclear chemistry applications .
Case Study 2: Drug Development
Research into the therapeutic potential of this compound revealed promising results in targeting specific cancer cell lines. The compound’s structural modifications led to enhanced biological activity and selectivity against tumor cells.
Mechanism of Action
The mechanism of action of 1,3,5,7-tetramethyl-1,3,5,7-cyclooctatetraene involves its interaction with various molecular targets. Its unique electronic structure allows it to participate in electron transfer reactions, making it a valuable component in redox chemistry. The pathways involved include the formation of stable complexes with metal ions and the facilitation of catalytic processes.
Comparison with Similar Compounds
Structural Isomers and Derivatives
- 1,2,5,6-Tetramethyl-1,3,5,7-cyclooctatetraene (C12H16): A structural isomer with methyl groups at positions 1,2,5,6 instead of 1,3,5,5.
Cyclooctatetraene (COT) Metal Complexes :
- Tricarbonyl(cyclooctatetraene)iron (C11H8FeO3): COT acts as a η<sup>4</sup> ligand, coordinating to iron via partial double bonds. This complex demonstrates enhanced stability due to metal-ligand interactions .
- Bis(1,3,5,7-tetramethylcyclooctatetraenyl)uranium(IV) (C24H32U): A uranium metallocene where the methylated COT acts as an η<sup>8</sup> ligand, stabilizing high oxidation states of uranium .
Silicon-Based Analogues
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (C12H24O4Si4):
A silicon-oxygen framework with methyl and vinyl substituents. Used in platinum-catalyzed hydrosilylation reactions due to its chelating ability, enhancing catalyst stability .SEP-D4 (1,3,5,7-Tetramethyl-1,3,5,7-tetra[(3,4-epoxycyclohexyl)ethyl]-cyclotetrasiloxane):
Modified with epoxy groups for polymer applications, this compound exhibits superior thermal stability (>300°C) and optical clarity, making it suitable for LED encapsulation .
Electronic and Aromaticity Considerations
COT is non-aromatic due to its non-planar "tub" conformation, but methyl substitution may influence conjugation and strain:
- Aromaticity Studies : Theoretical models suggest that fully planar COT derivatives could exhibit antiaromaticity (4n π-electrons, n=2), but steric hindrance from methyl groups prevents planarity, reducing antiaromatic destabilization .
- Electronic Properties : Uranium complexes with methylated COT ligands show unique electronic structures due to f-orbital interactions, enabling applications in nuclear chemistry .
Stability and Reactivity
Biological Activity
1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene (TMCOT) is a polycyclic hydrocarbon with the molecular formula and a molecular weight of approximately 160.26 g/mol. This compound is a derivative of cyclooctatetraene and has garnered interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of TMCOT, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H16
- Molecular Weight : 160.26 g/mol
- CAS Registry Number : 29212-88-2
- InChIKey : XKORXPJTRSPQHR-LQFMGKRFSA-N
Biological Activity Overview
The biological activity of TMCOT has been explored in various studies, revealing its potential as an anti-cancer agent and an antioxidant. The compound's structure allows it to interact with biological membranes and cellular components effectively.
- Antioxidant Activity : TMCOT exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity may contribute to its protective effects against cellular damage.
- Anti-cancer Properties : Preliminary studies suggest that TMCOT can inhibit the proliferation of certain cancer cell lines. The mechanism appears to be linked to the induction of apoptosis in malignant cells.
Table 1: Summary of Biological Studies on TMCOT
Detailed Findings
-
Antioxidant Studies :
- A study conducted by researchers demonstrated that TMCOT significantly reduced oxidative stress markers in cultured cells. The compound's ability to donate electrons effectively neutralizes reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
-
Anti-Cancer Research :
- In vitro experiments showed that TMCOT inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The concentration-dependent effect indicated a promising therapeutic index for further exploration.
-
Membrane Interaction Studies :
- Research indicated that TMCOT could integrate into lipid bilayers, affecting membrane fluidity. This property may enhance its bioavailability and efficacy as a drug candidate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3,5,7-Tetramethyl-1,3,5,7-cyclooctatetraene, and how are purity and structural integrity validated?
- Methodological Answer : Synthesis typically involves cyclization reactions of substituted precursors under controlled catalytic conditions (e.g., transition metal catalysts). Purity is validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography to resolve stereochemical ambiguities .
Q. How do the structural and electronic properties of this compound influence its reactivity in photochemical studies?
- Methodological Answer : The conjugated tetraene system and methyl substituents create a rigid, electron-rich framework. Ultraviolet-visible (UV-Vis) spectroscopy and density functional theory (DFT) calculations are used to correlate electronic transitions (π→π*) with photostability. Reactivity under light exposure is tested in inert atmospheres to isolate degradation pathways .
Q. What standardized protocols exist for quantifying this compound in complex matrices?
- Methodological Answer : Solid-phase extraction (SPE) followed by GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended. Calibration curves using deuterated internal standards (e.g., d₈-analogs) minimize matrix effects. Detection limits are validated via spike-and-recovery experiments in representative samples .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound with high yield and selectivity?
- Methodological Answer : A 2³ factorial design evaluates temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies interactions between variables. For example, higher temperatures may improve cyclization but reduce selectivity due to side reactions. Pareto charts prioritize significant factors for process optimization .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Cross-validate data using multiple techniques: compare NMR chemical shifts in deuterated vs. non-deuterated solvents, and use high-resolution MS (HRMS) to confirm molecular ions. Collaborative inter-laboratory studies reduce instrument-specific biases .
Q. How does this compound perform in advanced materials applications, such as organic semiconductors or metal-organic frameworks (MOFs)?
- Methodological Answer : Evaluate charge-carrier mobility via field-effect transistor (FET) measurements. For MOFs, assess ligand coordination using X-ray absorption spectroscopy (XAS) and Brunauer-Emmett-Teller (BET) surface area analysis. Thermal stability is tested via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Q. What reactor design considerations are critical for scaling up this compound production while maintaining safety?
- Methodological Answer : Continuous-flow reactors minimize exothermic risks in cyclization steps. Computational fluid dynamics (CFD) models predict heat and mass transfer limitations. Safety protocols include in-line Fourier-transform infrared (FTIR) monitoring for intermediate buildup and pressure-relief systems for volatile byproducts .
Q. How can membrane separation technologies improve purification of this compound from reaction mixtures?
- Methodological Answer : Nanofiltration membranes with tailored pore sizes (1–5 nm) separate the target compound from smaller impurities. Process parameters (transmembrane pressure, cross-flow velocity) are optimized using a Box-Behnken design. Membrane fouling is mitigated via pre-treatment with activated carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
